molecular formula C23H29ClN2O5S B3681219 N-(4-chlorobenzyl)-N~2~-cyclohexyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide

N-(4-chlorobenzyl)-N~2~-cyclohexyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide

Cat. No.: B3681219
M. Wt: 481.0 g/mol
InChI Key: CMWXYOCEMHJUJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorobenzyl)-N~2~-cyclohexyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of aromatic and aliphatic groups, along with functional groups that contribute to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-N~2~-cyclohexyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:

    Preparation of 4-chlorobenzylamine: This can be achieved by reacting 4-chlorobenzyl chloride with ammonia or an amine.

    Formation of cyclohexylamine derivative: Cyclohexylamine is reacted with a suitable protecting group to form a stable intermediate.

    Coupling with glycine derivative: The protected cyclohexylamine is then coupled with a glycine derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Introduction of the sulfonyl group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzyl)-N~2~-cyclohexyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(4-chlorobenzyl)-N~2~-cyclohexyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-N~2~-cyclohexyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorobenzyl)-N~2~-cyclohexyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide: Unique due to its specific combination of functional groups and structural features.

    N-(4-chlorobenzyl)-N~2~-cyclohexyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]alaninamide: Similar structure but with an alanine derivative instead of glycine.

    N-(4-chlorobenzyl)-N~2~-cyclohexyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]valinamide: Contains a valine derivative, offering different reactivity and properties.

Uniqueness

This compound stands out due to its specific combination of aromatic and aliphatic groups, along with the presence of both sulfonyl and amide functionalities

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-[cyclohexyl-(3,4-dimethoxyphenyl)sulfonylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29ClN2O5S/c1-30-21-13-12-20(14-22(21)31-2)32(28,29)26(19-6-4-3-5-7-19)16-23(27)25-15-17-8-10-18(24)11-9-17/h8-14,19H,3-7,15-16H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMWXYOCEMHJUJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N(CC(=O)NCC2=CC=C(C=C2)Cl)C3CCCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-chlorobenzyl)-N~2~-cyclohexyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide
Reactant of Route 2
Reactant of Route 2
N-(4-chlorobenzyl)-N~2~-cyclohexyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide
Reactant of Route 3
Reactant of Route 3
N-(4-chlorobenzyl)-N~2~-cyclohexyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide
Reactant of Route 4
Reactant of Route 4
N-(4-chlorobenzyl)-N~2~-cyclohexyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide
Reactant of Route 5
Reactant of Route 5
N-(4-chlorobenzyl)-N~2~-cyclohexyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide
Reactant of Route 6
Reactant of Route 6
N-(4-chlorobenzyl)-N~2~-cyclohexyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.